molecular formula C16H19BrClNO B6352117 N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609403-96-4

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B6352117
CAS No.: 1609403-96-4
M. Wt: 356.7 g/mol
InChI Key: IKZXAUIXAIWLAR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine group, along with a chlorobenzyl and a methoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential therapeutic agent in the treatment of various diseases.

    Industry: In the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 2-chlorobenzyl chloride with 2-(4-methoxyphenyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
  • N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfate

Uniqueness

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its hydrochloride and sulfate counterparts, the hydrobromide salt may exhibit different solubility and stability characteristics, making it suitable for specific applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZXAUIXAIWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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